molecular formula C19H16BrClN2OS B2802837 6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one CAS No. 897619-87-3

6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one

Cat. No.: B2802837
CAS No.: 897619-87-3
M. Wt: 435.76
InChI Key: AQMPGWIZYYVHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one is a synthetic organic compound that belongs to the class of thiochromenones. This compound is characterized by the presence of a bromine atom at the 6th position, a piperazine ring substituted with a 3-chlorophenyl group at the 4th position, and a thiochromenone core structure. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as 3-bromo-2-hydroxybenzaldehyde, and a thiol compound under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction. This involves reacting the thiochromenone core with 1-(3-chlorophenyl)piperazine in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Final Bromination Step: The final step involves the bromination of the thiochromenone core at the 6th position using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator like benzoyl peroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), and solvents (DMF, dichloromethane).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiochromenones.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for biochemical studies.

    Medicine: Preliminary studies suggest that it may have pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-[4-(4-chlorophenyl)piperazin-1-yl]thiochromen-4-one: Similar structure with a different position of the chlorine atom.

    6-Bromo-3-[4-(3-fluorophenyl)piperazin-1-yl]thiochromen-4-one: Similar structure with a fluorine atom instead of chlorine.

    6-Bromo-3-[4-(3-methylphenyl)piperazin-1-yl]thiochromen-4-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one is unique due to the specific combination of substituents on the thiochromenone core and the piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-bromo-3-[4-(3-chlorophenyl)piperazin-1-yl]thiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2OS/c20-13-4-5-18-16(10-13)19(24)17(12-25-18)23-8-6-22(7-9-23)15-3-1-2-14(21)11-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMPGWIZYYVHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=CSC4=C(C3=O)C=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.